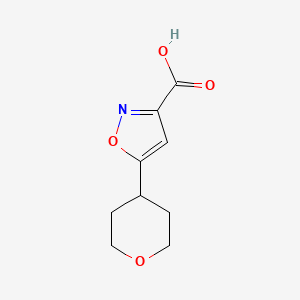

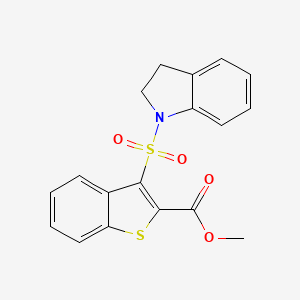

![molecular formula C9H8ClN3O2 B2967272 Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2091473-85-5](/img/structure/B2967272.png)

Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound that is part of the pyrazolo[3,4-b]pyridine family . It is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This compound has been used in the synthesis of fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency .

Synthesis Analysis

The synthesis of this compound involves a new pathway introduced by researchers . The process uses amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst and is carried out at room temperature under ethanol . This method provides the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate” is derived from the pyrazolo[3,4-b]pyridine scaffold . The exact molecular formula and weight are not specified in the sources retrieved.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Applications De Recherche Scientifique

Paraquat Poisonings and Lung Toxicity

Research has extensively studied compounds like Paraquat dichloride, highlighting mechanisms of lung toxicity, clinical features, and treatment challenges due to its high morbidity and mortality rates. The accumulation in the lung and subsequent oxidative stress underline the critical need for understanding such compounds' toxicodynamics (Dinis-Oliveira et al., 2008).

Formation and Fate of Processing-related Food Toxicants

The formation of toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing involves complex reactions, including the Maillard reaction and lipid oxidation. Understanding these processes can guide the development of safer food processing techniques and the reduction of toxicants in consumed foods (Zamora & Hidalgo, 2015).

Detection of Paraquat in Food Samples

The development of electrochemical sensors for detecting Paraquat, a hazardous herbicide, in food samples emphasizes the importance of sensitive and advanced analytical methods. Such technologies are crucial for ensuring food safety and minimizing exposure to harmful chemicals (Laghrib et al., 2020).

Environmental Exposure and Health Risks of Herbicides

Comprehensive reviews of the environmental exposure and health risks associated with herbicides like Paraquat highlight the balance between agricultural benefits and potential human health risks. Such studies underscore the need for stringent regulatory measures and safer agricultural practices (Tsai, 2013).

Novel Synthesis of Pharmaceuticals

The exploration of novel synthesis methods for pharmaceuticals, as seen in the study of omeprazole and its impurities, reflects the ongoing quest for more efficient and safer drug production techniques. This research area promises advancements in medication quality and therapeutic effectiveness (Saini et al., 2019).

Mécanisme D'action

While the exact mechanism of action of “Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate” is not specified in the sources retrieved, it is known that pyrazolo[3,4-b]pyridine derivatives have been evaluated as TRK inhibitors . These compounds are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-13-8-5(4-11-13)3-6(7(10)12-8)9(14)15-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZQHTVRVQOEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=C(C=C2C=N1)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

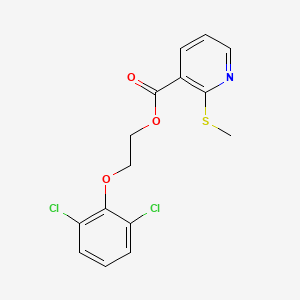

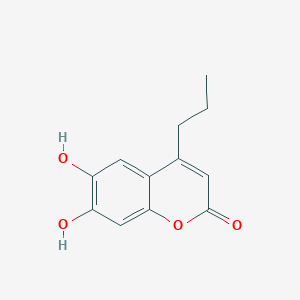

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2967189.png)

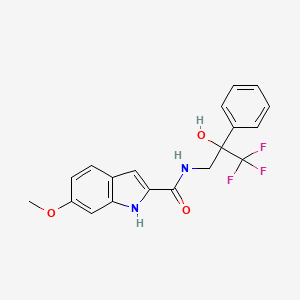

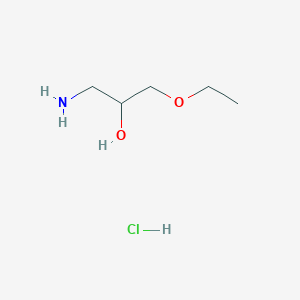

![8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2967193.png)

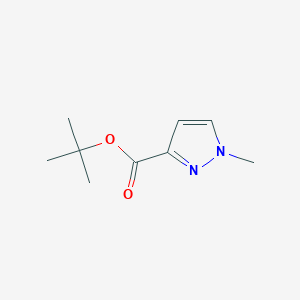

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2967197.png)

![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2967203.png)

![2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2967211.png)

![2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2967212.png)